Superior Intraocular Pressure Reduction: Bimatoprost Versus Latanoprost and Travoprost in Bayesian Network Meta-Analysis
Bimatoprost demonstrated statistically significantly greater intraocular pressure (IOP) reduction than both latanoprost and travoprost in a comprehensive Bayesian network meta-analysis of 25 randomized controlled trials. Compared with latanoprost, bimatoprost achieved an additional mean IOP reduction of 0.69 mmHg (95% CI 0.28–1.1; SUCRA 95.6%; moderate confidence). Compared with travoprost, bimatoprost achieved an additional mean IOP reduction of 0.64 mmHg (95% CI 0.14–1.09; SUCRA 39.2%; low confidence) [1].
| Evidence Dimension | Mean IOP reduction (mmHg) |
|---|---|
| Target Compound Data | Bimatoprost: MD 0.69 mmHg greater reduction vs latanoprost; MD 0.64 mmHg greater reduction vs travoprost |
| Comparator Or Baseline | Latanoprost (reference baseline); Travoprost |
| Quantified Difference | Bimatoprost reduces IOP by an additional 0.69 mmHg beyond latanoprost (p significant per 95% CI); additional 0.64 mmHg beyond travoprost |
| Conditions | Bayesian network meta-analysis of 25 RCTs (N=4,045 participants) with open-angle glaucoma or ocular hypertension; 8:00 AM IOP measurement at Week 12 |
Why This Matters
Superior IOP-lowering efficacy supports bimatoprost as the prostaglandin analog of choice for research protocols requiring maximal IOP reduction in glaucoma and ocular hypertension models.
- [1] Peng J, Huang W, Duan J. Efficacy and safety of prostaglandin drugs for elevated intraocular pressure: a Bayesian network meta-analysis. Front Med. 2025;12:1642986. doi:10.3389/fmed.2025.1642986 View Source
